molecular formula C9H14ClNO B3027561 (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride CAS No. 1332832-15-1

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride

Cat. No.: B3027561
CAS No.: 1332832-15-1
M. Wt: 187.66
InChI Key: NTKNCZHNEDRTEP-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride is a chiral amine hydrochloride with the molecular formula C₉H₁₄ClNO and a molecular weight of 187.67–205.66 g/mol (variation due to salt form and enantiomeric purity) . Its structure features a 2-methoxyphenyl group attached to an ethylamine backbone, with the (S)-enantiomer configuration. This compound is primarily used in research settings, particularly in pharmaceutical chemistry and enantioselective synthesis. Key properties include:

  • CAS Number: 1332832-15-1
  • Chirality: The (S)-enantiomer is distinct from its (R)-counterpart (CAS 704892-60-4), which may exhibit different biological activity .

Properties

IUPAC Name

(1S)-1-(2-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKNCZHNEDRTEP-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662531
Record name (1S)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332832-15-1
Record name (1S)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(2-methoxyphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of 2-methoxyacetophenone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and enantiomeric purity, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxyacetophenone or 2-methoxybenzaldehyde.

    Reduction: Formation of 2-methoxyphenylethanol.

    Substitution: Formation of various substituted phenylethylamines.

Scientific Research Applications

Pharmaceutical Research Applications

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride serves primarily as a chiral auxiliary and building block in organic synthesis. Its unique methoxy substitution allows it to influence the stereochemistry of reactions, making it valuable in the synthesis of various pharmaceuticals.

Key Applications:

  • Chiral Resolution :
    • It is employed as a resolving agent in the preparation of enantiomerically pure compounds, which is crucial for the development of many drugs that require specific stereochemistry for efficacy and safety .
  • Neurotransmitter Modulation :
    • Research indicates potential applications in modulating neurotransmitter systems, which could lead to therapeutic effects in treating psychiatric conditions. This aspect is particularly relevant in the context of developing treatments for disorders such as depression and anxiety.
  • Intermediate in Drug Synthesis :
    • The compound has been utilized as an intermediate in synthesizing other biologically active molecules, including those targeting inflammatory diseases . For instance, it plays a role in the synthesis of Apremilast, an immunomodulator used to treat conditions like psoriasis and rheumatoid arthritis .

The biological activities of this compound have been explored primarily through its interactions with neurotransmitter systems. Notable findings include:

  • Interaction with Receptors : Studies have shown that this compound can influence receptor binding profiles, potentially affecting serotonin and dopamine pathways. This interaction is critical for understanding its therapeutic potential.
  • Case Study - Synthesis of Apremilast :
    • In a detailed study on drug synthesis, this compound was utilized as a chiral auxiliary in a multi-step synthesis process for Apremilast. The process involved several key steps including coupling reactions and diastereoselective reductions, demonstrating the compound's utility in complex organic syntheses .

Mechanism of Action

The mechanism of action of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenylethanamine Hydrochlorides

Compounds with modifications to the phenyl ring or ethylamine chain are compared below:

Structural Insights :

  • Methoxy vs. Hydroxy Groups : The 2-methoxy group in the target compound enhances lipophilicity compared to dopamine’s polar 3,4-dihydroxy substituents, affecting blood-brain barrier penetration .
  • Ethoxy Bridge : The ethoxy-linked analog () introduces conformational flexibility but may reduce steric hindrance compared to the direct ethylamine chain .

Piperazine Derivatives with 2-Methoxyphenyl Groups

Compounds like HBK15 () incorporate the 2-methoxyphenyl group into piperazine-based structures:

  • HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl.
  • Key Differences: Larger molecular weight (>350 g/mol) due to the piperazine core and extended alkyl chains.
  • Applications : Investigated for neuropsychiatric disorders, contrasting with the simpler phenylethanamine scaffold of the target compound .

Ethanolamine Derivatives (e.g., Diphenhydramine HCl)

Diphenhydramine HCl (CAS 147-24-0):

  • Structure: C₁₇H₂₁NO·HCl, featuring a diphenylmethoxy group and dimethylamine.
  • Comparison :
    • Size : Larger molecular weight (291.82 g/mol) contributes to sedative antihistamine effects.
    • Functionality : The diphenylmethoxy group enables H1 receptor antagonism, unlike the target compound’s simpler structure .

Enantiomeric Comparisons

  • (R)-1-(2-Methoxyphenyl)ethanamine HCl (CAS 704892-60-4): Same molecular formula as the (S)-enantiomer but distinct stereochemistry. Potential differences in receptor binding affinity or metabolic pathways, as seen in chiral drugs like rasagiline () .

Key Research Findings and Trends

Substituent Effects :

  • Methoxy groups enhance lipophilicity and CNS penetration, while polar groups (e.g., hydroxy in dopamine) improve solubility .
  • Halogenation (e.g., fluorine in ) increases metabolic stability and bioavailability .

Pharmacological Implications :

  • Piperazine derivatives () show promise in CNS disorders due to receptor multi-targeting.
  • Smaller phenylethanamines (e.g., target compound) may serve as precursors or minimalistic scaffolds for receptor studies.

Chirality :

  • Enantiomers like (S) vs. (R) can exhibit divergent biological activities, necessitating stereoselective synthesis .

Biological Activity

(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride, commonly referred to as a derivative of phenethylamine, is a compound that has garnered interest due to its potential biological activities, particularly in the context of psychoactive substances. This compound is structurally related to various psychoactive agents and has been studied for its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C9H13ClN2O
  • Molecular Weight : 188.66 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a methoxy group attached to a phenyl ring, which is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to serotonin and dopamine. It is hypothesized that the compound may act as a partial agonist or antagonist at various receptors, including:

  • Serotonin Receptors : Potentially influencing mood and perception.
  • Dopamine Receptors : Implicated in reward pathways and movement regulation.

Pharmacological Studies

Research on similar compounds has indicated a range of biological effects, including:

  • Psychoactive Effects : Similar to other phenethylamines, it may exhibit stimulant properties.
  • Potential Therapeutic Applications : Investigated for use in treating mood disorders and other neurological conditions.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameActivity TypeReference
25I-NBOMePsychoactive
(S)-1-(2-Methoxyphenyl)ethanamineNeurotransmitter Modulator
N-(2-methoxybenzyl)ethanamineStimulant

Case Study 1: Clinical Toxicology

A clinical case involving exposure to similar compounds like 25I-NBOMe highlighted the potential risks associated with methoxy-substituted phenethylamines. The patient presented with severe symptoms including tachycardia and agitation, which were managed with benzodiazepines and intravenous fluids. This emphasizes the need for careful monitoring when dealing with such compounds in clinical settings .

Case Study 2: Research Findings

In another study involving derivatives of (S)-1-(2-Methoxyphenyl)ethanamine, researchers found significant interactions with serotonin receptors that could lead to altered states of consciousness. The findings suggested that while there are therapeutic potentials, there are also risks for adverse effects similar to those observed in other psychoactive substances .

Q & A

Q. How can the synthesis of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride be optimized for high enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for pharmacological studies. A recommended approach involves:

  • Chiral Resolution : Use chiral auxiliaries (e.g., L-tartaric acid) during crystallization to separate enantiomers .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of intermediate ketones .
  • Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 80:20 with 0.1% trifluoroacetic acid) .
    Data Note : Pilot studies report >98% enantiomeric excess (ee) using catalytic methods, but yields may drop below 50% if reaction conditions (temperature, solvent polarity) are suboptimal .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column (3.5 μm, 4.6 × 150 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to confirm molecular weight (exact mass: 201.1312) and detect impurities .
  • NMR : Assign stereochemistry via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in DMSO-d6. Key signals include methoxy protons at δ 3.8 ppm and aromatic protons in the 6.7–7.3 ppm range .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemical configuration (space group P21_1) .

Q. How should researchers handle contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., water vs. DMSO) often arise from:

  • Polymorphism : Test multiple crystalline forms via differential scanning calorimetry (DSC) to identify metastable states .
  • Ionic Strength Effects : Use phosphate-buffered saline (PBS, pH 7.4) for biologically relevant solubility measurements, noting that hydrochloride salts may exhibit pH-dependent solubility .
    Example Data : Solubility in PBS ranges from 12 mg/mL (25°C) to 32 mg/mL (37°C), while DMSO solubility exceeds 50 mg/mL .

Advanced Research Questions

Q. What strategies mitigate racemization during derivatization of this compound?

Methodological Answer: Racemization risks increase during amide bond formation or alkylation. Mitigation approaches include:

  • Low-Temperature Reactions : Conduct reactions at ≤0°C with non-polar solvents (e.g., dichloromethane) to slow racemization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize the amine during coupling reactions .
  • Kinetic Monitoring : Track ee changes via inline circular dichroism (CD) spectroscopy during reaction progression .

Q. How can in vitro receptor binding assays be designed to study this compound’s activity?

Methodological Answer:

  • Target Selection : Prioritize receptors with known affinity for methoxyphenyl derivatives (e.g., serotonin 5-HT2A_{2A} or adrenergic α1_1 receptors) .
  • Competitive Binding : Use 3H^3 \text{H}-ligands (e.g., 3H^3 \text{H}-ketanserin for 5-HT2A_{2A}) in HEK293 cell membranes. Incubate at 25°C for 60 min, then filter and quantify via scintillation counting .
  • Data Interpretation : Calculate Ki_i values using Cheng-Prusoff equation, correcting for nonspecific binding (10 μM mianserin control) .

Q. What metabolic pathways should be considered in pharmacokinetic studies?

Methodological Answer:

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify oxidative metabolites (e.g., O-demethylation at the 2-methoxy group) .
  • Phase II Conjugation : Screen for glucuronidation using UDP-glucuronic acid and HLMs. Monitor via LC-MS/MS for m/z shifts (+176 Da) .
  • In Silico Prediction : Use software like MetaSite to prioritize metabolites for structural confirmation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to 0.1 M HCl (37°C, 24 hr) and analyze degradation products via HPLC. Studies suggest ≤5% degradation at pH >3, but rapid hydrolysis below pH 2 .
  • Mechanistic Insight : Protonation of the amine group may reduce susceptibility to acid-catalyzed degradation compared to ester-containing analogs .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste (EPA Code D001) .
  • First Aid : For eye exposure, rinse with water for 15 min and seek medical evaluation .

Experimental Design Table

ParameterRecommended ConditionsEvidence Source
Chiral HPLCChiralpak AD-H, 25°C, 1.0 mL/min
Solubility (PBS)12–32 mg/mL, pH 7.4
Metabolic Stabilityt1/2_{1/2} = 45 min (HLMs)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.